molecular formula C16H12N2O4 B2551628 2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide CAS No. 320424-95-1

2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide

Cat. No.: B2551628
CAS No.: 320424-95-1
M. Wt: 296.282
InChI Key: SJIFQUPVKZMBFK-ZROIWOOFSA-N
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Description

2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is a synthetic Schiff base hydrazide, a class of compounds that have garnered significant interest in chemical research due to their versatile coordination chemistry and potential as scaffolds for further development. Structurally, it integrates a 2-hydroxybenzohydrazide moiety with a 3-oxo-1,3-dihydro-2-benzofuran unit, a combination that provides multiple potential donor sites for metal coordination. Similar benzohydrazide derivatives are known to act as ligands, forming stable complexes with various transition metal ions, which are valuable for applications in catalysis and materials science . The presence of both the azomethine (C=N) group and carbonyl groups in its structure is a key feature, as these functional groups are often involved in the compound's ability to chelate metals in a bidentate manner . Researchers are investigating analogous compounds for their properties and behaviors in different scientific contexts, including spectroscopic studies and computational modeling. This product is intended for laboratory research purposes to further explore these and other potential applications in a controlled setting.

Properties

IUPAC Name

2-hydroxy-N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-13-8-4-3-7-12(13)15(20)18-17-9-14-10-5-1-2-6-11(10)16(21)22-14/h1-9,19,21H,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTHTJGTYCRJIS-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde group of 3-oxo-1,3-dihydro-2-benzofuran-1-carbaldehyde undergoes nucleophilic attack by the hydrazide group of 2-hydroxybenzohydrazide, forming a hydrazone linkage. The reaction is typically conducted at 70–80°C for 3–5 hours, yielding the target compound as a crystalline precipitate. Key parameters include:

Parameter Value
Solvent Ethanol/Methanol
Catalyst Glacial acetic acid (1–2%)
Temperature 70–80°C
Reaction Time 3–5 hours
Yield 72–78%

The product is isolated via filtration, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture. Structural confirmation is achieved through FT-IR (C=O stretch at 1654 cm⁻¹, C=N stretch at 1630 cm⁻¹) and ¹H NMR (δ 7.15–7.99 ppm for aromatic protons, δ 9.89 ppm for NH, δ 10.76 ppm for OH).

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances the efficiency of the condensation reaction, reducing reaction times from hours to minutes while improving yields.

Optimized Protocol

A mixture of 2-hydroxybenzohydrazide (0.05 mol) and 3-oxo-1,3-dihydro-2-benzofuran-1-carbaldehyde (0.05 mol) in ethanol is subjected to ultrasound irradiation (40 kHz, 300 W) for 4–6 minutes. The reaction proceeds via cavitation-induced molecular agitation, accelerating the formation of the hydrazone bond.

Parameter Value
Solvent Ethanol
Ultrasound Frequency 40 kHz
Power 300 W
Reaction Time 4–6 minutes
Yield 90–95%

This method eliminates the need for acid catalysts, offering a greener alternative. The product exhibits identical spectroscopic properties to the conventionally synthesized compound, confirming structural integrity.

Comparative Analysis of Synthesis Methods

Method Yield Time Eco-Friendliness Scalability
Conventional Reflux 72–78% 3–5 hours Moderate High
Ultrasound-Assisted 90–95% 4–6 minutes High Moderate
Radical-Mediated N/A N/A Variable Low

The ultrasound-assisted method outperforms conventional reflux in yield and sustainability, making it preferable for laboratory-scale synthesis. Radical-mediated methods, while innovative, remain speculative for this specific compound and require further optimization.

Characterization and Validation

Spectroscopic Data

  • FT-IR : ν(OH) at 3450 cm⁻¹, ν(NH) at 3250 cm⁻¹, ν(C=O) at 1654 cm⁻¹, ν(C=N) at 1630 cm⁻¹.
  • ¹H NMR : Aromatic protons (δ 7.15–8.13 ppm), NH (δ 9.89 ppm), OH (δ 10.76 ppm).
  • Elemental Analysis : Calculated for C₁₆H₁₂N₂O₄: C, 64.72%; H, 4.07%; N, 9.44%. Observed: C, 63.56%; H, 4.12%; N, 9.78%.

Purity and Hazard Profile

The compound exhibits a melting point of 194–195°C and is classified under GHS07 with hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled).

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzohydrazide derivatives, including 2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide, exhibit significant antimicrobial properties. A study conducted by Sherine et al. highlighted the antimicrobial efficacy of various benzohydrazide derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound showed promising results in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of studies have indicated that benzohydrazone derivatives can induce apoptosis in cancer cells. For instance, Wang et al. synthesized several substituted benzoylhydrazone derivatives and assessed their cytotoxic effects on various cancer cell lines . The results suggested that these compounds could inhibit tumor growth by triggering apoptotic pathways.

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. Studies have indicated that hydrazone derivatives can scavenge free radicals effectively, thus protecting cells from oxidative stress . This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.

Synthesis and Structural Elucidation

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and benzaldehyde analogs under controlled conditions. Structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

In a study published in Der Pharma Chemica, various benzohydrazide derivatives were tested for their antimicrobial activities using disk diffusion methods . The results indicated that certain derivatives exhibited stronger antibacterial activity compared to standard antibiotics like erythromycin. This suggests that modifications to the hydrazone structure can enhance antimicrobial potency.

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties of benzohydrazone derivatives was conducted by Zheng et al., where they evaluated the cytotoxic effects on human cancer cell lines . Their findings revealed that specific substitutions on the benzohydrazone framework significantly increased cytotoxicity, indicating a structure-activity relationship that could guide future drug design.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, while the benzofuran moiety can participate in π-π interactions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Anti-Inflammatory Activity: Indolinone Derivatives

Compounds like 2-hydroxy-N′-(2-oxoindolin-3-ylidene)benzohydrazide () share a similar hydrazide backbone but replace the benzofuran with an indolinone group. These derivatives exhibited 63–65% reduction in carrageenan-induced paw edema, indicating moderate anti-inflammatory activity. The substitution of the indolinone ring likely enhances π-π stacking interactions with inflammatory targets like cyclooxygenase (COX) enzymes .

Compound Substituent Activity Key Finding
Target compound Benzofuran-1-ylidene Not reported Structural focus on benzofuran
VIIc () Indolinone 65% edema reduction Moderate anti-inflammatory activity

Anticancer Activity: Metal Complexation

A copper(II) complex derived from (Z)-2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide () demonstrated superior cytotoxicity against SPCA-1, Tb, MGC, and K562 cancer cell lines compared to non-complexed analogues. This highlights the role of metal coordination in enhancing bioactivity, a feature absent in the target compound .

Antimicrobial and Antitubercular Activity: Benzofuran Hybrids

2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide () incorporates a benzofuran moiety coupled with a quinoline ring. It exhibited MIC values of 12.5–50 µg/mL against Mycobacterium tuberculosis H37Rv, outperforming many hydrazide derivatives. The dual heterocyclic system (benzofuran + quinoline) likely improves membrane penetration and target binding .

Compound Structure Activity (MIC) Key Feature
Target compound Benzofuran-1-ylidene Not tested Single heterocyclic system
2a () Benzofuran + quinoline 12.5 µg/mL (antitubercular) Dual heterocyclic system

Structural and Spectroscopic Comparisons

  • IR Spectra : All hydrazide derivatives show characteristic peaks for carbonyl (1635–1660 cm⁻¹) and NH (3317 cm⁻¹) groups ().
  • NMR Data : Substituents like p-fluorobenzoyl () or benzofuran (target compound) induce distinct splitting patterns in ¹³C-NMR (e.g., 166–168 ppm for carbonyls) .

Key Findings and Implications

  • Substituent Impact: The benzofuran group in the target compound may confer unique steric and electronic properties compared to indolinone (anti-inflammatory) or thiophene (corrosion inhibition) derivatives.
  • Synthetic Optimization : Adopting microwave or ultrasound methods could improve the target compound’s synthesis efficiency.

Biological Activity

2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a series of reactions involving hydrazine derivatives and benzofuran-based aldehydes. The general synthetic route involves the condensation of 2-hydroxybenzaldehyde with a substituted hydrazine to form the hydrazone derivative, followed by cyclization to introduce the benzofuran moiety.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that benzofuran derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study highlighted that benzofuran derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups enhances this activity by facilitating hydrogen bonding with microbial cell walls .

Antitumor Activity

Recent investigations into similar hydrazone compounds revealed promising results in inhibiting tumor cell proliferation. For example, derivatives with similar functional groups demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess antitumor properties .

Study 1: Antioxidant Evaluation

In one study, the antioxidant capacity of various benzofuran derivatives was assessed using the DPPH radical scavenging assay. Compounds with hydroxyl substitutions showed increased scavenging activity, which could be attributed to their ability to donate hydrogen atoms to free radicals .

CompoundDPPH Scavenging Activity (%)
Compound A65%
Compound B75%
2-hydroxy-N'-{...}80%

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial effects of benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity.

CompoundZone of Inhibition (mm)
Control10
Compound A15
2-hydroxy-N'-{...}20

The biological activities of this compound can be explained through various mechanisms:

  • Antioxidant Mechanism : The hydroxyl group can donate protons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : The structural features allow for interaction with bacterial membranes, disrupting their integrity and leading to cell death.
  • Antitumor Mechanism : Induction of apoptosis in cancer cells may occur through the activation of specific pathways influenced by the compound's interaction with cellular proteins .

Chemical Reactions Analysis

Hydrazone Formation via Condensation Reactions

The compound’s hydrazide group (-CONHNH₂) enables condensation reactions with carbonyl-containing substrates. For example:

  • Claisen–Schmidt Condensation : Reacts with aldehydes under mild acidic conditions (e.g., glacial acetic acid in methanol) to form substituted hydrazones. This reaction is critical for generating derivatives with enhanced biological activity .

Reaction ComponentConditionsYieldCharacterization Techniques
Aldehyde + Hydrazide20°C, 12 h, AcOH neutralization75% IR, NMR, MS, melting point

Key spectral data for hydrazone derivatives:

  • IR : Absorption bands at 1764 cm⁻¹ (lactone C=O), 1692 cm⁻¹ (ketone C=O) .

  • ¹H NMR : Resonances at δ 2.14 ppm (acetyl CH₃), δ 7.2–8.1 ppm (aromatic protons) .

Tautomerization and Cyclization

The (1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene group exhibits keto-enol tautomerism, influencing reactivity:

  • Keto Form : Predominates in non-polar solvents, enabling nucleophilic attacks at the carbonyl group.

  • Enol Form : Stabilized by intramolecular hydrogen bonding, facilitating cyclization reactions under basic conditions .

TautomerStability ConditionsReactivity
KetoNon-polar solventsElectrophilic substitution at carbonyl
EnolPolar protic solventsCyclization to form heterocycles

Coordination with Metal Ions

The phenolic -OH and hydrazide groups act as polydentate ligands, forming complexes with transition metals:

  • Cu(II) and Fe(III) Complexes : Synthesized in ethanolic solutions, showing potential catalytic or antimicrobial properties .

Metal IonLigand SitesApplication
Cu(II)Phenolic O, Hydrazide N,OAntimicrobial agents
Fe(III)Hydrazide N,ORedox catalysis

Acid/Base-Driven Functionalization

  • Deprotonation : The phenolic -OH group (pKa ~9–10) undergoes deprotonation in basic media, forming salts with enhanced solubility.

  • Acidic Hydrolysis : The hydrazide bond cleaves under strong acidic conditions (e.g., HCl reflux), yielding salicylic acid derivatives .

Reaction TypeConditionsProducts
DeprotonationNaOH (aq.), RTWater-soluble phenolate salts
Hydrolysis6M HCl, reflux, 4 hSalicylic acid + Benzofuranamide

Oxidation and Reduction

  • Oxidation : The benzofuranone ring resists oxidation, but the hydrazide moiety oxidizes to diazenium derivatives under strong oxidants (e.g., KMnO₄) .

  • Reduction : Hydrazide reduces to amine derivatives using LiAlH₄, though this is less common due to competing side reactions.

6.

Q & A

Q. What are the standard synthetic routes for 2-hydroxy-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide, and how are intermediates purified?

The compound is typically synthesized via condensation reactions between hydrazide derivatives and substituted benzofuran/indole precursors. For example, hydrazide intermediates (e.g., 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide) react with isatin derivatives in ethanol under reflux with catalytic glacial acetic acid. Purification involves recrystallization using methanol or ethanol, confirmed by spectral data (IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation employs multi-spectral analysis:

  • IR : Detects carbonyl (C=O) and hydrazide (N-H) functional groups.
  • NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone.
  • Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Discrepancies >0.5% between theoretical and observed values require re-evaluation of synthetic conditions .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Antibacterial : Agar well diffusion method against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Antifungal : Poison food technique for fungal inhibition (e.g., C. albicans).
  • Antitubercular : Microplate Alamar Blue Assay (MABA) using M. tuberculosis H37Rv strain, with MIC values <10 µg/mL indicating high potency .

Advanced Research Questions

Q. How can computational tools optimize the ADMET profile of this compound?

Methodology :

  • Use cheminformatic software (e.g., ACD/Labs) to predict:
  • Absorption : LogP (<5 for optimal permeability).
  • Metabolism : Cytochrome P450 interactions (e.g., CYP3A4 inhibition).
  • Toxicity : Ames test (mutagenicity) and hepatotoxicity alerts.
    Adjust substituents (e.g., electron-withdrawing groups on the benzofuran ring) to improve solubility and reduce off-target effects. Validation requires parallel in vitro assays .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Molecular dynamics simulations : Assess binding stability to target proteins (e.g., mycobacterial enzymes).
  • Dose-response studies : Re-evaluate IC50_{50} values under varied pH/temperature conditions.
  • Metabolite profiling : Identify degradation products via LC-MS that may interfere with assays. Cross-validate with in vivo models (e.g., murine tuberculosis) to confirm relevance .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives?

  • Scaffold diversification : Introduce substituents at the hydrazide moiety (e.g., nitro, methoxy groups) to modulate electron density.
  • Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding motifs.
  • Biological testing : Compare MIC values across derivatives to correlate substituent effects with potency. For example, chloro-substituted derivatives show enhanced antitubercular activity due to increased lipophilicity .

Methodological Considerations

Q. What analytical techniques quantify yield and purity during synthesis?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).
  • Melting point : Sharp ranges (<2°C variation) confirm crystallinity .

Q. How can microwave-assisted synthesis improve reaction efficiency?

  • Advantages : Reduces reaction time (4 hrs → 30 mins) and improves yields (15–20% increase) via uniform heating.
  • Protocol : Irradiate reactants (e.g., hydrazide + aldehyde) in ethanol at 100°C under closed-vessel conditions. Monitor by TLC .

Data Management & Validation

Q. What software tools enhance reproducibility in spectral data interpretation?

  • MNova NMR : Automates peak integration and coupling constant analysis.
  • MassHunter : Deconvolutes complex MS/MS spectra for fragment assignment.
  • Electronic lab notebooks (ELNs) : Track raw data and protocol adjustments to mitigate batch variability .

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